2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Catalog No.
S11550543
CAS No.
M.F
C23H19N3O2
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinolin...

Product Name

2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

IUPAC Name

2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C23H19N3O2/c1-28-18-8-4-7-17(12-18)22-13-20(19-9-2-3-10-21(19)26-22)23(27)25-15-16-6-5-11-24-14-16/h2-14H,15H2,1H3,(H,25,27)

InChI Key

BPWHTHGPVTXZLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4

2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline class. Its structure features a quinoline core, a methoxy-substituted phenyl group, and a pyridine moiety, contributing to its potential biological activities. The molecular formula is C_19H_18N_2O_2, with a molecular weight of approximately 306.36 g/mol. The presence of diverse functional groups allows for unique interactions with biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide can be attributed to its functional groups. Key reactions include:

  • Amide Formation: The carboxylic acid group can react with amines to form amides, which is essential for the compound's structure.
  • Nucleophilic Substitution: The pyridine nitrogen may undergo nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The methoxy group on the phenyl ring can direct electrophiles to ortho or para positions during aromatic substitution reactions.

These reactions highlight the compound's versatility in organic synthesis and its potential for modifications that could enhance its biological activity.

Research indicates that compounds similar to 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide exhibit significant biological activities, particularly in oncology and inflammation. Specific actions include:

  • Anticancer Properties: Many quinoline derivatives are known for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Some studies suggest that these compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

These activities underscore the compound's promise as a lead candidate for drug development.

The synthesis of 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves several steps:

  • Synthesis of Quinoline Core: This can be achieved through methods such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol.
  • Formation of the Carboxamide: The carboxylic acid derivative is reacted with an appropriate amine (in this case, pyridin-3-ylmethylamine) to form the desired amide.
  • Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

These synthetic routes highlight the complexity and multi-step nature of producing this compound.

2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide has several applications, including:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting various diseases.
  • Biological Research: The compound is used in studies investigating its mechanisms of action and potential therapeutic effects.
  • Material Science: Its unique chemical properties may allow for applications in developing novel materials or catalysts .

Interaction studies involving 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide focus on its binding affinity with various biological targets. These studies are crucial for understanding how structural modifications might enhance efficacy and selectivity against specific targets such as:

  • Enzymes: Investigating inhibition or modulation of enzyme activity.
  • Receptors: Assessing binding affinity to specific receptors involved in disease pathways.

Such studies provide insights into optimizing the compound's pharmacological profile .

Several compounds share structural similarities with 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide, each exhibiting unique biological activities. Below is a comparison highlighting their distinct features:

Compound NameStructural FeaturesNotable Activities
8-chloro-N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamideContains chloro substitutionAnticancer activity
2-AminobenzothiazoleBenzothiazole moietyAnticancer activity
3-Arylquinoline DerivativesVarying aryl substitutionsAnti-inflammatory properties
Quinazolinone DerivativesIncludes quinazolinone coreAntimicrobial activity
4-MethylquinolineMethyl substitution on quinolineAntiviral properties

Uniqueness: The distinct combination of electron-donating (methoxy) and electron-withdrawing (pyridine) groups in 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide creates a unique electronic environment that enhances its reactivity and biological activity compared to other similar compounds. This specificity may lead to more targeted therapeutic effects, making it a valuable candidate for further research and development.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

369.147726857 g/mol

Monoisotopic Mass

369.147726857 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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